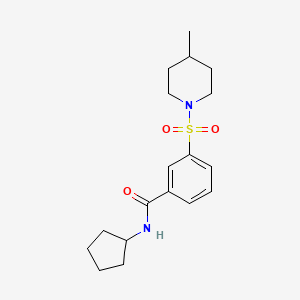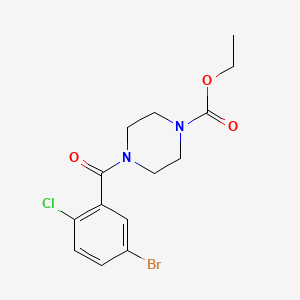![molecular formula C26H21N3O2S2 B3622975 N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3622975.png)
N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a fluorene group, a thiadiazole group, and a propanamide group . Fluorene is a polycyclic aromatic hydrocarbon, thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and propanamide is a simple amide .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the fluorene group could be introduced through a Friedel-Crafts alkylation . The thiadiazole group could be synthesized from thiosemicarbazide derivatives . The propanamide group could be introduced through an amide coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene group is a tricyclic aromatic system, which would contribute to the compound’s rigidity and planarity . The thiadiazole group is a five-membered ring containing sulfur and nitrogen, which could participate in hydrogen bonding and other polar interactions . The propanamide group contains a carbonyl and an amine, which could also participate in various polar and hydrogen bonding interactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings in the fluorene group could undergo electrophilic aromatic substitution . The thiadiazole group could participate in nucleophilic substitution reactions . The propanamide group could undergo hydrolysis under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The amide group could form hydrogen bonds, which could increase the compound’s solubility in polar solvents .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. It could also be interesting to explore the potential applications of this compound in fields such as medicinal chemistry, materials science, and environmental science .
Propiedades
IUPAC Name |
N-[5-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2/c30-23(19-11-12-22-20(15-19)14-18-8-4-5-9-21(18)22)16-32-26-29-28-25(33-26)27-24(31)13-10-17-6-2-1-3-7-17/h1-9,11-12,15H,10,13-14,16H2,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQFELNGFDEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NN=C(S4)NC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)benzamide](/img/structure/B3622893.png)
![3-[[2-(4-Bromophenoxy)acetyl]amino]-2-methylbenzoic acid](/img/structure/B3622898.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B3622910.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3622915.png)



![2-(4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B3622982.png)
![2-{5-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-chloro-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B3622985.png)
![2-[[3-[(2-Chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3622989.png)
![3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methoxy-N-phenylbenzamide](/img/structure/B3622995.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B3623002.png)

![2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3623013.png)
